molecular formula C9H15N3O2 B13286547 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13286547
M. Wt: 197.23 g/mol
InChI Key: YCEJRZIBJFWSAP-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with a unique structure that includes a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cyclization reaction. . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile in research and industrial applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-1-(3-methylbutan-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-5(2)6(3)12-7(4)8(9(13)14)10-11-12/h5-6H,1-4H3,(H,13,14)

InChI Key

YCEJRZIBJFWSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C(C)C(C)C)C(=O)O

Origin of Product

United States

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